Mucochloric acid

Beschreibung

Eigenschaften

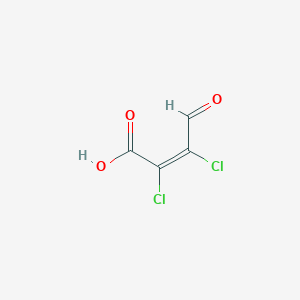

IUPAC Name |

(Z)-2,3-dichloro-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMLZKVIXLWTCI-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(\C(=O)O)/Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020423 | |

| Record name | Mucochloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |

| Record name | Mucochloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

212 °F (100 °C): closed cup | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 [mmHg] | |

| Record name | Mucochloric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic prisms from ether and ligroin, Plates from water | |

CAS No. |

87-56-9, 57697-64-0 | |

| Record name | Mucochloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucochloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid,3-dichloro-4-oxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mucochloric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mucochloric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mucochloric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucochloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mucochloric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCOCHLORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5877JHIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127 °C | |

| Record name | MUCOCHLORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mucochloric Acid: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid, a halogenated organic compound, stands as a versatile and highly reactive building block in synthetic chemistry. Its unique structural features, including a dichlorinated alkene, an aldehyde, and a carboxylic acid functional group, offer a multitude of reaction pathways for the synthesis of diverse molecular architectures. This technical guide provides an in-depth exploration of the chemical properties, structural isomers, and key experimental protocols related to mucochloric acid. Furthermore, it delves into its reactivity, particularly with nucleophiles, and its application in the synthesis of heterocyclic compounds with potential biological activity, making it a molecule of significant interest for drug discovery and development.

Chemical Properties and Structure

Mucochloric acid, systematically named (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a crystalline solid that exhibits a complex structural equilibrium between an open-chain aldehyde form and a cyclic lactone hemiacetal form, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[1][2] This tautomerism is a key feature influencing its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of mucochloric acid is presented in Table 1. This data is crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | References |

| IUPAC Name | (2Z)-2,3-dichloro-4-oxobut-2-enoic acid | [3][4] |

| CAS Number | 87-56-9 | [3][4][5] |

| Molecular Formula | C₄H₂Cl₂O₃ | [3][4][6] |

| Molecular Weight | 168.96 g/mol | [3][4][6] |

| Appearance | White to light beige crystalline powder | [5][7] |

| Melting Point | 124-128 °C | [4][8][9] |

| Boiling Point | 238.75 °C (estimated) | [4][10] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and hot benzene. Soluble in DMSO. | [3][4][6] |

| pKa | 4.20 | [3][4] |

| Density | 1.85 g/cm³ | [4][10] |

| Flash Point | 186 °C (366.8 °F) | [4][8] |

Structural Isomerism

Mucochloric acid exists in a dynamic equilibrium between its open-chain and cyclic forms. The predominant form can be influenced by the solvent and pH.[2][11]

Experimental Protocols

Synthesis of Mucochloric Acid from Furfural

A common and industrially relevant method for the synthesis of mucochloric acid involves the oxidative chlorination of furfural.[12][13]

Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet, dropping funnel, and a reflux condenser is charged with a concentrated aqueous solution of hydrochloric acid.

-

Reactant Addition: The hydrochloric acid solution is heated to a temperature between 60-110 °C.[12] Chlorine gas and furfural are then conjointly added to the solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[12] For continuous processes, the reactants are supplied at a rate that maintains a low weight ratio of furfural to the reaction mixture (less than 1:100) to achieve high yields.[13]

-

Reaction Monitoring: The reaction is typically carried out for several hours.

-

Crystallization and Isolation: Upon completion, the reaction mixture is cooled to below 30 °C to precipitate mucochloric acid.[12] The crystallized product is then isolated by filtration.

-

Purification: The crude mucochloric acid can be further purified by recrystallization from hot water.[7]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. For mucochloric acid, water is an effective solvent.

Protocol:

-

Dissolution: The crude mucochloric acid is dissolved in a minimal amount of hot water to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot to remove the charcoal and adsorbed impurities.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by suction filtration using a Büchner or Hirsch funnel.

-

Washing: The crystals are washed with a small amount of cold water to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried, for example, in a desiccator or a vacuum oven at a moderate temperature.

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites makes mucochloric acid a valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems.[7][14]

Reactivity with Nucleophiles

Mucochloric acid readily reacts with a variety of nucleophiles. The aldehyde and the electrophilic carbon atoms of the dichlorinated double bond are the primary sites of attack.[1][11]

-

Amines: Primary and secondary amines react with mucochloric acid, often leading to the formation of substituted γ-lactams (2(5H)-furanones) or pyridazinones.[15]

-

Alcohols: In the presence of an acid catalyst, alcohols can react with the hemiacetal form of mucochloric acid to form the corresponding acetals.[8]

-

Thiols: Thiols can also act as nucleophiles, attacking the electrophilic centers of the molecule.

-

DNA Bases: Mucochloric acid has been shown to react with DNA bases like adenosine and cytidine, forming adducts.[15] This reactivity is the basis for its observed genotoxicity.

Building Block for Bioactive Molecules

Mucochloric acid serves as a versatile starting material for the synthesis of various heterocyclic compounds, some of which have shown promising biological activities. For instance, derivatives of mucochloric acid have been investigated for their anticancer properties.[3][4][6] The furanone core of mucochloric acid is a scaffold found in many natural products with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3] By modifying the functional groups of mucochloric acid, libraries of novel compounds can be generated and screened for therapeutic potential.

Analytical Characterization

The structure and purity of mucochloric acid and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, including the determination of the tautomeric equilibrium in different solvents.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the aldehyde, carboxylic acid, and lactone, as well as the C=C double bond and C-Cl bonds.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound and assessing its purity.[12]

Relevance in Drug Development

The synthetic accessibility and high reactivity of mucochloric acid make it an attractive starting material for the development of new chemical entities in drug discovery. Its ability to serve as a scaffold for the synthesis of diverse heterocyclic compounds allows for the exploration of a wide chemical space.[16] Recent studies have focused on the synthesis of glycoconjugates of mucochloric acid derivatives, which have shown cytotoxic effects against cancer cell lines such as HCT116 and MCF-7.[3][4][6] This highlights the potential of using mucochloric acid as a platform for developing targeted anticancer agents. The genotoxic properties of mucochloric acid itself, due to its reactivity with DNA, also warrant careful consideration in any therapeutic application of its derivatives.

Conclusion

Mucochloric acid is a highly functionalized and reactive molecule with a rich chemistry. Its well-defined chemical properties, coupled with its versatile reactivity, make it a valuable tool for synthetic chemists. For professionals in drug development, mucochloric acid represents a promising starting point for the design and synthesis of novel bioactive compounds, particularly in the realm of anticancer therapeutics. A thorough understanding of its synthesis, purification, and reactivity is paramount for harnessing its full potential in the creation of next-generation pharmaceuticals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Glycoconjugates of Mucochloric Acid-Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemed.site [stemed.site]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

Synthesis of Mucochloric Acid from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid, a versatile chemical intermediate, holds significant potential in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its synthesis from furfural, a bio-based platform chemical derived from lignocellulosic biomass, represents a key process in the valorization of renewable resources. This technical guide provides an in-depth overview of the synthesis of mucochloric acid from furfural, focusing on the core chemical transformation, experimental protocols, and quantitative data. A detailed reaction mechanism is proposed, and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Introduction to Mucochloric Acid

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized molecule characterized by a lactone ring, two chlorine atoms, a hydroxyl group, and a double bond.[4] This unique combination of reactive sites makes it a valuable precursor for a wide array of chemical entities.[1][2] It serves as a key starting material for the production of dichloromaleic acid, an important monomer in the resin industry.[1] Furthermore, its derivatives have shown promise as insecticides and have been investigated for their potential in medicinal chemistry, including the development of anticancer agents.[1][5]

The direct synthesis from furfural offers a more streamlined and efficient route compared to historical multi-step processes that often involved hazardous reagents and produced significant waste.[1] This guide focuses on the prevalent method of direct chlorination and oxidation of furfural in an acidic aqueous medium.

Proposed Reaction Mechanism

The conversion of furfural to mucochloric acid is a complex process involving chlorination, oxidation, and rearrangement of the furan ring. While the exact mechanism is not definitively established in the literature, a plausible pathway can be proposed based on the fundamental principles of organic chemistry and the observed reaction conditions.

The reaction is initiated by the electrophilic attack of chlorine on the electron-rich furan ring of furfural. The acidic medium, typically concentrated hydrochloric acid, likely protonates the carbonyl oxygen of furfural, further activating the ring towards electrophilic substitution. The reaction proceeds through the following key stages:

-

Electrophilic Addition/Substitution: Chlorine adds across the double bonds of the furan ring. This is likely followed by a series of addition and elimination reactions, leading to the substitution of hydrogen atoms with chlorine.

-

Oxidation and Ring Opening: The furan ring is subsequently oxidized. This critical step involves the cleavage of the ring to form an open-chain intermediate. The aldehyde group of furfural is oxidized to a carboxylic acid.

-

Rearrangement and Lactonization: The open-chain intermediate undergoes rearrangement and subsequent intramolecular cyclization (lactonization) to form the stable 2(5H)-furanone ring structure of mucochloric acid.

The overall transformation can be represented by the following equation:

C₅H₄O₂ + 3Cl₂ + 2H₂O → C₄H₂Cl₂O₃ + CO₂ + 4HCl

Quantitative Data Summary

The efficiency of mucochloric acid synthesis is highly dependent on the reaction parameters. The following table summarizes key quantitative data from various studies, highlighting the impact of different conditions on product yield.

| Parameter | Value | Molar Ratio (Chlorine:Furfural) | Yield (%) | Reference |

| Temperature | 60-110 °C | ≥ 6:1 | ~65% | [6] |

| Temperature | 40-110 °C | ≥ 6:1 | - | [1] |

| Recirculation System | 40-100 °C | ≥ 5:1 | up to 93% | [6] |

| Batch Process | 70 °C | ~12:1 | 60-70% | [1] |

| Continuous Process | 95 °C | - | 93% | [6] |

Experimental Protocols

The following protocols are based on established methods for the synthesis of mucochloric acid from furfural.[1][6]

Batch Synthesis of Mucochloric Acid

Materials:

-

Furfural (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Cooling bath

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine gas.

-

Charging the Reactor: The flask is charged with concentrated hydrochloric acid. The system is purged with nitrogen to remove air.

-

Reaction Initiation: The hydrochloric acid is heated to the desired reaction temperature (e.g., 70 °C) with stirring.

-

Reactant Addition: A continuous stream of chlorine gas is introduced into the reaction mixture through the gas inlet tube. Simultaneously, furfural is added dropwise or via a syringe pump at a controlled rate. A significant molar excess of chlorine to furfural is maintained throughout the addition.[1]

-

Reaction Monitoring: The reaction temperature is carefully monitored and maintained within the desired range. The reaction is allowed to proceed for a specified duration (e.g., 4 hours).

-

Product Isolation: After the reaction is complete, the mixture is cooled in an ice bath to precipitate the mucochloric acid.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with small portions of ice-cold water to remove residual acid and impurities.

-

Drying: The crude mucochloric acid is dried under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.

Continuous Synthesis of Mucochloric Acid

For larger-scale production, a continuous process offers improved efficiency and yield.[6]

Equipment:

-

Tubular recirculation reactor

-

Pumps for reactant feeding

-

Heat exchanger for temperature control

-

Crystallizer

-

Filtration unit

Procedure:

-

System Initialization: The recirculation system is filled with an aqueous solution containing mucochloric acid and hydrochloric acid from a previous run. The solution is heated to the reaction temperature (e.g., 95 °C).[6]

-

Continuous Reactant Feed: Furfural and chlorine gas are continuously fed into the circulating reaction mixture at controlled rates. The weight ratio of added furfural to the reaction mixture is kept low (e.g., less than 1:100) to ensure high yields and minimize side reactions.[6]

-

Reaction and Recirculation: The reactants are intimately mixed and react within the tubular system. The reaction mixture is continuously circulated.

-

Product Withdrawal and Crystallization: A portion of the reaction mixture is continuously withdrawn and transferred to a crystallizer where it is cooled to precipitate the mucochloric acid.

-

Separation and Mother Liquor Recycling: The crystallized mucochloric acid is separated by filtration. The mother liquor is recycled back to the reaction system.[1]

-

Product Finishing: The isolated mucochloric acid is washed and dried. This continuous process can achieve yields of up to 93%.[6]

Visualizations

Proposed Reaction Pathway

References

- 1. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation [frontiersin.org]

- 5. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]

- 6. ift.co.za [ift.co.za]

Mucochloric Acid (CAS No. 87-56-9): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of mucochloric acid, a versatile and reactive chemical intermediate. This guide covers its chemical and physical properties, detailed synthesis protocols, reactivity, biological activity, and safety information, with a focus on its implications in drug discovery and development.

Chemical and Physical Properties

Mucochloric acid, systematically named (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a dichlorinated organic acid. It is a white to light beige crystalline powder that is stable in air but can be deliquescent.[1] It is soluble in hot water, ethanol, ether, and hot benzene, and slightly soluble in cold water.[1]

Table 1: Physicochemical Properties of Mucochloric Acid

| Property | Value | Reference(s) |

| CAS Number | 87-56-9 | [1][2] |

| Molecular Formula | C₄H₂Cl₂O₃ | [1][3] |

| Molecular Weight | 168.96 g/mol | [3][4] |

| Melting Point | 125-128 °C | [1][5] |

| Boiling Point | 238.75 °C (rough estimate) | [1] |

| Density | 1.85 g/cm³ | [1] |

| Flash Point | 186 °C (367 °F) | [6] |

| Water Solubility | 27 g/L | [1] |

| Appearance | White to light beige crystalline powder | [2] |

| IUPAC Name | (2Z)-2,3-dichloro-4-oxobut-2-enoic acid | [3][7] |

Synthesis of Mucochloric Acid

The primary industrial synthesis of mucochloric acid involves the chlorination of furfural in an aqueous hydrochloric acid medium.[3][8] This process can be performed as a batch or continuous process.[8][9]

Experimental Protocol: Continuous Synthesis from Furfural

This protocol is adapted from patented industrial processes for the continuous production of mucochloric acid.[9]

Materials:

-

Furfural

-

Chlorine gas

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Jacketed glass reactor with an inlet for gas and liquid reactants, an outlet, a stirrer, and a temperature controller.

-

Crystallizer with a cooling system.

-

Filtration apparatus.

-

Drying oven.

Procedure:

-

Establish a continuous flow of a concentrated aqueous solution of hydrochloric acid through the reactor, maintained at a temperature between 40 and 110 °C.[9]

-

Concurrently, introduce chlorine gas and furfural into the reactor. The molar ratio of chlorine to furfural should be at least 6:1 to ensure complete reaction.[8][9]

-

Continuously withdraw a portion of the reaction mixture from the reactor and transfer it to the crystallizer.[9]

-

Cool the solution in the crystallizer to precipitate mucochloric acid crystals.[8]

-

Separate the precipitated mucochloric acid from the mother liquor via filtration.

-

Wash the crystals with cold water to remove any remaining impurities.

-

Dry the purified mucochloric acid crystals in an oven. The melting point of the pure product is approximately 125 °C.[9]

Caption: Continuous synthesis workflow for mucochloric acid.

Reactivity and Biological Activity

Mucochloric acid is a highly reactive molecule due to the presence of two chlorine atoms, a carbon-carbon double bond, a carboxylic acid group, and an aldehyde group.[8] This reactivity is the basis for its utility as a chemical intermediate and also underlies its biological effects.

Genotoxicity and Reaction with Nucleosides

Mucochloric acid is a known mutagen and genotoxic compound.[3][4] Its genotoxicity is attributed to its ability to react with DNA bases, forming various adducts.[7]

-

Reaction with Adenosine and Cytidine: Mucochloric acid reacts with adenosine and cytidine to form halopropenal derivatives.[1][2] It can also lead to the formation of etheno and ethenocarbaldehyde derivatives.[10][11] The formation of these adducts is believed to be a key step in its mutagenic activity.

-

Reaction with Guanosine: Reactions with guanosine have also been observed, leading to the formation of ethenoguanosine.[10]

Caption: Logical relationship of mucochloric acid's genotoxicity.

DNA Damage Response

The formation of DNA adducts by mucochloric acid can trigger the cellular DNA Damage Response (DDR) pathway. While direct studies on mucochloric acid's activation of specific DDR kinases are limited, the types of lesions it forms are known to activate the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[4][8] These kinases initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis.[4][12]

Caption: Postulated ATM/ATR signaling in response to mucochloric acid.

Reaction with N-Acetylcysteine

Mucochloric acid reacts with N-acetylcysteine (NAC), a precursor to the antioxidant glutathione.[13] This reaction leads to the inactivation of mucochloric acid's mutagenic activity. The reaction involves the displacement of the chlorine atoms on mucochloric acid by the thiol group of NAC.[13]

Experimental Protocol: Reaction of Mucochloric Acid with N-Acetylcysteine

This protocol is a general representation based on published research.[13]

Materials:

-

Mucochloric acid

-

N-acetylcysteine (NAC)

-

Phosphate buffer (pH 7.0)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a solution of mucochloric acid in the phosphate buffer.

-

Prepare a solution of N-acetylcysteine in the same buffer.

-

Mix the two solutions at a defined molar ratio.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).

-

At various time points, take aliquots of the reaction mixture and analyze them by HPLC to monitor the disappearance of the reactants and the formation of products.

-

The products can be isolated by preparative HPLC for further characterization by techniques such as NMR and mass spectrometry.

Applications in Drug Development

The high reactivity of mucochloric acid makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[14]

Anticancer Drug Candidates

Derivatives of mucochloric acid have been synthesized and evaluated for their anticancer activity. For example, an acetamido-furanone derivative of mucochloric acid displayed an IC₅₀ of 18.4 µM on both MAC 13 and MAC 16 murine colon cancer cell lines.[5][15]

Table 2: Cytotoxicity of a Mucochloric Acid Derivative

| Cell Line | IC₅₀ (µM) | Reference(s) |

| MAC 13 (murine colon cancer) | 18.4 | [5][15] |

| MAC 16 (murine colon cancer) | 18.4 | [5][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound using the MTT assay.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mucochloric acid or its derivative dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Caption: Workflow for determining IC50 using the MTT assay.

Safety and Handling

Mucochloric acid is a hazardous substance and should be handled with appropriate safety precautions.

-

Corrosivity: It causes severe skin burns and eye damage.[5][15]

-

Genetic Defects: It is suspected of causing genetic defects.[15]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials.[15]

Table 3: Hazard and Safety Information for Mucochloric Acid

| Hazard Statement | Precautionary Statement | Reference(s) |

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | [5] |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| Suspected of causing genetic defects | P201: Obtain special instructions before use. | [15] |

This technical guide provides a comprehensive overview of mucochloric acid, highlighting its chemical properties, synthesis, biological activity, and potential applications in drug development. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Its versatile reactivity ensures its continued importance as a building block in organic synthesis and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Mucochloric Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of mucochloric acid crystals. The information is compiled from various scientific sources to assist researchers and professionals in drug development and materials science. This document details quantitative physical data, outlines the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of crystalline compounds.

Quantitative Physical Properties

The known physical properties of mucochloric acid are summarized in the tables below for ease of reference and comparison. These values represent a consensus from multiple sources and may vary slightly depending on the experimental conditions and purity of the sample.

Table 1: General and Thermal Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂O₃ | |

| Molecular Weight | 168.96 g/mol | |

| Appearance | Colorless to yellowish crystalline solid | |

| Melting Point | 124-128 °C | |

| Boiling Point | 238.75 °C (rough estimate) | |

| Flash Point | 186 °C (366.8 °F) - closed cup | |

| pKa | 4.20 |

Table 2: Solubility and Density

| Property | Value | Reference(s) |

| Solubility in Water | Slightly soluble in cold water (27 g/L at 20°C); Soluble in hot water | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and hot benzene. Soluble in chlorinated and oxygenated solvents. | |

| Density | ~1.85 g/cm³ |

Table 3: Crystallographic Properties

| Property | Value | Reference(s) |

| Crystal System | Monoclinic (prisms from ether and ligroin) | |

| Polymorphs | Triclinic and orthorhombic modifications have been identified. |

Experimental Protocols

The following sections detail the general methodologies employed to determine the physical properties of crystalline organic compounds like mucochloric acid.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of finely powdered, dry mucochloric acid is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

The solubility of mucochloric acid is determined by establishing the equilibrium concentration of the solute in a solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of mucochloric acid is added to a known volume of the solvent (e.g., water) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 20 °C for cold water solubility) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of mucochloric acid in the filtrate is determined using a calibrated analytical method.

-

This procedure is repeated at different temperatures to determine the temperature-dependent solubility profile.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Procedure:

-

Crystal Growth: High-quality single crystals of mucochloric acid are grown from a suitable solvent (e.g., a mixture of ether and ligroin) by slow evaporation or cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments

-

Sample pans (typically aluminum or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

A small, accurately weighed sample of mucochloric acid (typically 5-10 mg) is placed in a sample pan.

-

The sample is placed in the instrument's furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

TGA: The instrument continuously records the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

-

DSC: The instrument measures the heat flow into or out of the sample relative to a reference. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are recorded.

Spectroscopic Analysis (IR and NMR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and identify functional groups.

2.5.1 Infrared (IR) Spectroscopy

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

-

A solid sample of mucochloric acid can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

The sample is placed in the IR beam path, and the spectrum is recorded.

-

The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, O-H, C-Cl, C=C).

2.5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

Procedure:

-

A small amount of mucochloric acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a crystalline substance such as mucochloric acid.

Caption: Logical workflow for the physical characterization of a crystalline compound.

Mucochloric Acid: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals

For immediate release

This technical guide provides a comprehensive overview of the solubility of mucochloric acid in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is essential for designing and optimizing synthetic routes, formulating drug delivery systems, and conducting toxicological studies. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key biological pathway associated with its genotoxicity.

Core Data Presentation: Solubility of Mucochloric Acid

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Quantitative Data | ||||

| Water (cold) | H₂O | Polar Protic | ~2.7 g/100 mL | 20 |

| Qualitative Data | ||||

| Water (hot) | H₂O | Polar Protic | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Good solubility | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Good solubility | Not Specified |

| Benzene (hot) | C₆H₆ | Nonpolar | Soluble | Not Specified |

| Chlorinated Solvents | e.g., CHCl₃, CH₂Cl₂ | Various | Soluble | Not Specified |

| Oxygenated Solvents | e.g., Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Not Specified |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but precise numerical values have not been found in the reviewed literature. Researchers are advised to determine the quantitative solubility in their specific solvent systems and conditions of interest.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a compound like mucochloric acid is the isothermal shake-flask method . This method involves the following key steps:

-

Preparation of a Saturated Solution: An excess amount of mucochloric acid is added to the organic solvent of interest in a sealed container, typically a glass flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.

-

Quantification: The concentration of mucochloric acid in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

It is crucial to ensure accurate temperature control throughout the experiment, as solubility is highly temperature-dependent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of mucochloric acid using the isothermal shake-flask method.

Caption: Workflow for determining mucochloric acid solubility.

Signaling Pathway: Genotoxicity via DNA Adduct Formation

Mucochloric acid is known to be a genotoxic agent. Its mechanism of toxicity involves the formation of covalent adducts with DNA bases, which can lead to mutations and cellular damage. The following diagram outlines this critical pathway.

Caption: Mucochloric acid's genotoxicity via DNA adducts.

Unveiling Mucochloric Acid: A Technical Guide to its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid, a versatile halogenated organic compound, has a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of its discovery in the 19th century and the evolution of its chemical synthesis, from early laboratory methods to modern industrial processes. Detailed experimental protocols, comparative quantitative data, and visualizations of key pathways offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Discovery

The first synthesis of mucochloric acid is attributed to the German chemists Heinrich Limpricht and L. von Uslar in 1861. Their pioneering work, published in the esteemed journal Annalen der Chemie und Pharmacie, laid the foundation for the study of this and related halogenated compounds. Their initial method involved the oxidative chlorination of mucic acid, a sugar acid, which highlighted the reactivity of such precursors and opened new avenues in synthetic organic chemistry.

Caption: Initial discovery of mucochloric acid.

Subsequent early investigations explored various preparative routes, including the action of chlorine on furoic acid and the reaction of furfural with manganese dioxide and hydrochloric acid. These early methods, while historically significant, were often characterized by multi-step processes and low yields, making them suitable primarily for laboratory-scale synthesis and initial characterization.

Chemical Synthesis of Mucochloric Acid

The synthesis of mucochloric acid has evolved significantly since its discovery, with a primary focus on improving efficiency, yield, and purity, particularly for industrial applications. The most prominent and commercially viable methods today utilize furfural as a readily available starting material.

Synthesis from Furfural and Chlorine

The chlorination of furfural in an aqueous acidic medium is the most widely employed method for both laboratory and industrial-scale production of mucochloric acid. This process involves the oxidative cleavage and chlorination of the furan ring.

Caption: General workflow for synthesis from furfural.

Materials:

-

Furfural (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas

-

Ice

-

Sodium bisulfite (for decolorization, optional)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Büchner funnel and flask

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, place a solution of concentrated hydrochloric acid and water.

-

Cool the flask in an ice bath to a temperature below 5 °C.

-

Begin bubbling chlorine gas through the solution at a steady rate while vigorously stirring.

-

Slowly add freshly distilled furfural to the reaction mixture via a dropping funnel, ensuring the temperature remains below 10 °C. The molar ratio of chlorine to furfural should be at least 6:1.[1]

-

After the addition of furfural is complete, continue stirring and bubbling chlorine for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

If the solution is colored, a small amount of sodium bisulfite can be added to decolorize it.

-

Cool the mixture in an ice bath to induce crystallization of mucochloric acid.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified mucochloric acid crystals.

Industrial Scale Synthesis

For industrial production, a continuous process is often favored to maximize throughput and efficiency. This typically involves a recirculation system where reactants are continuously fed, and the product is continuously withdrawn.

Caption: Industrial production of mucochloric acid.

This continuous process allows for greater control over reaction parameters and can achieve yields significantly higher than batch processes.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthetic approaches to mucochloric acid, providing a basis for comparison.

Table 1: Comparison of Synthesis Methods from Furfural

| Method | Molar Ratio (Chlorine:Furfural) | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |

| Batch Process | 6:1 to 20:1 | 60-110 | Variable | ~65 | Good | U.S. Patent 2,821,553[1] |

| Continuous Recirculation | >5:1 | 40-100 | Continuous | 93-96 | High | U.S. Patent 3,407,228 |

Characterization of Mucochloric Acid

The identity and purity of synthesized mucochloric acid are confirmed through various analytical techniques.

Table 2: Spectroscopic Data for Mucochloric Acid

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) are typically observed for the aldehydic proton and the carboxylic acid proton. The exact shifts are solvent-dependent. |

| ¹³C NMR | Resonances are expected for the carbonyl carbon of the aldehyde, the carboxylic acid carbon, and the two sp² carbons of the double bond. |

| IR Spectroscopy | Characteristic absorption bands are observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the aldehyde and carboxylic acid, and the C=C stretch. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of CO, Cl, and COOH. |

Conclusion

From its discovery in the mid-19th century to its current industrial-scale production, the chemistry of mucochloric acid has been a subject of continuous development. The synthesis from furfural and chlorine has emerged as the most practical and efficient method. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The versatility of mucochloric acid ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and other functional materials.

References

Tautomerism of Mucochloric Acid: A Technical Guide to Understanding its Furanone and Aldehydic Acid Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid, systematically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a versatile chemical intermediate with significant applications in organic synthesis. A key feature of its chemistry is the existence of a dynamic equilibrium between its cyclic furanone structure and an acyclic aldehydic acid form. This phenomenon, a type of ring-chain tautomerism, is crucial for understanding its reactivity, stereochemistry, and biological activity. This technical guide provides an in-depth exploration of the tautomerism of mucochloric acid, detailing the underlying mechanism, methods for its characterization, and the implications for its use in research and development.

Introduction to the Tautomerism of Mucochloric Acid

Mucochloric acid exists as a chiral molecule in its cyclic furanone form due to the stereocenter at the C5 position. However, it readily undergoes racemization in solution. This loss of optical activity is a direct consequence of the ring-chain tautomerism, where the furanone ring opens to form an achiral acyclic aldehydic acid, specifically (Z)-2,3-dichloro-4-oxobut-2-enoic acid. The interconversion between these two tautomers allows for the inversion of the stereocenter upon ring closure, leading to a racemic mixture at equilibrium.

The position of this equilibrium can be influenced by various factors, including the solvent, pH, and temperature. Understanding and controlling this equilibrium is paramount for stereoselective synthesis and for elucidating the mechanisms of its biological interactions.

The Tautomeric Equilibrium: Furanone vs. Aldehydic Acid

The tautomeric equilibrium of mucochloric acid involves the interconversion of the cyclic hemiacetal (furanone) and the open-chain γ-oxo-carboxylic acid.

-

Furanone Form (Cyclic): 3,4-dichloro-5-hydroxy-2(5H)-furanone

-

Aldehydic Acid Form (Acyclic): (Z)-2,3-dichloro-4-oxobut-2-enoic acid

The equilibrium can be represented as follows:

Quantitative Analysis of Tautomeric Equilibrium

While specific equilibrium constants (Keq = [Acyclic Form]/[Cyclic Form]) for mucochloric acid are not extensively reported in readily available literature, these values can be determined experimentally. The equilibrium is known to be sensitive to environmental conditions. Generally, polar protic solvents can stabilize the open-chain form through hydrogen bonding, potentially shifting the equilibrium towards the aldehydic acid.

| Parameter | Furanone Form | Aldehydic Acid Form | Factors Influencing Equilibrium |

| Chirality | Chiral at C5 | Achiral | Racemization occurs via the acyclic form |

| Stability | Generally more stable | Less stable, but concentration can be significant depending on conditions | Solvent polarity, pH, temperature |

| Key Spectroscopic Features | Hemiacetal proton (C5-H) in 1H NMR | Aldehydic proton (-CHO) and carboxylic acid proton (-COOH) in 1H NMR | Distinct signals allow for quantification by NMR |

Experimental Protocols for Characterization

The study of the tautomerism of mucochloric acid involves a combination of spectroscopic and chiroptical techniques to identify and quantify the different forms and to measure the rate of their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the direct observation and quantification of tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of mucochloric acid in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a 1H NMR spectrum.

-

Expected Chemical Shifts:

-

Furanone form: A characteristic signal for the hemiacetal proton at C5.

-

Acyclic form: A downfield signal for the aldehydic proton and a broad signal for the carboxylic acid proton.

-

-

Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to the unique protons of each form.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum.

-

Expected Chemical Shifts:

-

Furanone form: A signal for the C5 carbon in the hemiacetal region.

-

Acyclic form: Signals for the aldehydic and carboxylic carbons.

-

-

-

Variable Temperature (VT) NMR:

-

Acquire spectra at different temperatures to study the effect of temperature on the equilibrium position and the kinetics of interconversion.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure as the tautomeric equilibrium shifts.

Methodology:

-

Sample Preparation: Prepare dilute solutions of mucochloric acid in different solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: The furanone and acyclic forms will have different chromophores and thus different λmax values. Changes in the absorption spectrum with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.

Polarimetry

Polarimetry is used to measure the rate of racemization, which is directly related to the kinetics of the ring-chain tautomerism.

Methodology:

-

Sample Preparation: Prepare a solution of an enantiomerically enriched sample of mucochloric acid in a suitable solvent.

-

Measurement: Place the solution in a polarimeter and measure the optical rotation as a function of time.

-

Kinetic Analysis: The rate of decrease of the optical rotation follows first-order kinetics, from which the rate constant for racemization (krac) can be determined. This rate constant is a measure of the rate of interconversion between the enantiomers via the achiral acyclic intermediate.

Logical Workflow for Tautomerism Study

The investigation of mucochloric acid tautomerism follows a logical progression from identification to quantification and kinetic analysis.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the tautomerism of mucochloric acid.

Methodology:

-

Structure Optimization: Build the 3D structures of both the furanone and acyclic tautomers. Optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Transition State Search: Locate the transition state for the ring-opening and ring-closing reactions to determine the energy barrier for the tautomerization process.

-

Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the relative energies and the activation barrier.

Implications for Drug Development and Synthesis

The tautomeric nature of mucochloric acid has several important implications:

-

Reactivity: The two tautomers present different reactive functional groups (hemiacetal vs. aldehyde and carboxylic acid), which can lead to different reaction pathways and products.

-

Stereocontrol: In stereoselective reactions, the facile racemization must be considered and controlled, for instance, by performing reactions at low temperatures or by derivatizing the hydroxyl group to lock the ring structure.

-

Biological Activity: The different tautomers may exhibit different biological activities and interact with biological targets in distinct ways. The in vivo equilibrium will be influenced by the physiological environment.

Conclusion

The ring-chain tautomerism of mucochloric acid is a fundamental aspect of its chemistry that dictates its structure, reactivity, and stereochemical integrity. A thorough understanding of this equilibrium is essential for its effective utilization in synthetic chemistry and for the rational design of molecules with desired biological properties. The combination of spectroscopic techniques, chiroptical methods, and computational modeling provides a comprehensive framework for the in-depth characterization of this dynamic process. This guide provides the foundational knowledge and methodological approaches for researchers to explore and exploit the fascinating chemistry of mucochloric acid.

The Multifaceted Reactivity of Mucochloric Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) is a highly functionalized and versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rich chemical architecture, featuring an aldehyde, a dichlorinated alkene, and a lactone ring, provides multiple points for modification, enabling the synthesis of a diverse array of derivatives with promising biological activities, including potent anticancer properties. This technical guide provides an in-depth exploration of the reactivity of mucochloric acid's key functional groups, supported by experimental protocols and mechanistic insights to facilitate its application in drug discovery and development.

Core Reactivity of Functional Groups

Mucochloric acid's reactivity is governed by the interplay of its distinct functional groups. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the reactivity of the entire molecule. The key reactive sites are the vinylic chlorides at C3 and C4, the hemiacetal hydroxyl group at C5 (in its cyclic lactone form), and the aldehyde group (in its open-chain form).

Nucleophilic Substitution at the Dichloroalkene Moiety

The two chlorine atoms on the double bond are susceptible to nucleophilic substitution. The reactivity of these vinylic chlorides is a cornerstone of mucochloric acid's utility as a synthetic building block.

Mechanism and Regioselectivity: The reaction generally proceeds via a nucleophilic addition-elimination mechanism. The conditions of the reaction play a critical role in determining the regioselectivity of the substitution. Under basic conditions, nucleophilic attack is favored at the C3 and C4 positions, leading to the displacement of one or both chlorine atoms.[1] There is a noted difference in the reactivity of the two halogen atoms, which allows for selective and sequential substitutions.[2]

Common Nucleophiles: A wide range of nucleophiles have been successfully employed in substitution reactions with mucochloric acid, including:

-

Thiols: Aromatic and aliphatic thiols react readily, typically under basic conditions, to yield mono- or di-substituted thioethers.[1]

-

Amines: Primary and secondary amines can displace the chlorine atoms to form enamino lactones or, with subsequent reduction, lead to the formation of γ-butyrolactams.

-

Phenols: In the presence of a strong base, phenols can act as nucleophiles to replace a chlorine atom.[3]

Reactions of the Lactone Ring and the C5-Hydroxyl Group

In its stable form, mucochloric acid exists as a cyclic hemiacetal, a 2(5H)-furanone derivative, with a hydroxyl group at the C5 position.

Substitution at C5: Under acidic conditions, the hydroxyl group at C5 can be protonated, making it a good leaving group (water). This facilitates nucleophilic attack at the C5 position. For example, in the presence of an acid catalyst, thiols can displace the hydroxyl group to form 5-thio-substituted furanones.[1]

Lactone to Lactam Conversion: The furanone ring can be converted into a pyrrol-2-one (a γ-lactam) ring system. This is a powerful transformation for generating structural diversity. A common method is a reductive amination, where mucochloric acid reacts with a primary amine, followed by in-situ reduction.

Caption: Conversion of the furanone ring of mucochloric acid to a γ-butyrolactam.

Reactions Involving the Aldehyde Functionality

In solution, mucochloric acid can exist in equilibrium with its open-chain aldehyde form. This aldehyde group can undergo characteristic reactions.

Condensation Reactions: The aldehyde can react with hydrazines to form pyridazinone derivatives, a class of compounds that have shown biological activity.[3] It can also form semicarbazones and phenylhydrazones in the expected manner.[3]

Reduction: The aldehyde group can be selectively reduced to an alcohol, providing another handle for further functionalization.

Cycloaddition Reactions of the Alkene

The electron-deficient double bond of the furanone ring can participate as a dienophile in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex polycyclic structures.

Quantitative Reactivity Data

While extensive qualitative studies on the reactivity of mucochloric acid exist, specific quantitative kinetic and thermodynamic data are not widely reported in the literature. The following table summarizes the qualitative reactivity trends based on experimental observations.

| Functional Group | Reaction Type | Relative Reactivity/Conditions | Notes |

| Dichloroalkene | Nucleophilic Substitution | High reactivity with soft nucleophiles (e.g., thiols) under basic conditions. | The two chlorine atoms exhibit differential reactivity, allowing for stepwise substitution. |

| C5-Hydroxyl | Nucleophilic Substitution | Reactive under acidic conditions. | Protonation of the hydroxyl group facilitates its departure as water. |

| Lactone Carbonyl | Nucleophilic Acyl Attack | Less reactive than the vinylic chlorides to direct attack. Ring opening is possible under certain conditions. | The lactone is relatively stable but can be opened or transformed (e.g., to a lactam). |

| Aldehyde | Nucleophilic Addition | Reacts with typical aldehyde reagents (e.g., hydrazines). | Exists in equilibrium with the cyclic lactone form. |

| Alkene | Cycloaddition | Can act as a dienophile, especially with electron-rich dienes. | Provides a route to complex cyclic systems. |

Mucochloric Acid Derivatives in Drug Development: A Focus on Anticancer Activity

Derivatives of mucochloric acid have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While the precise molecular mechanisms are still under investigation for many derivatives, a common strategy for anticancer drug action is the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway and Induction of Apoptosis

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Inhibition of this pathway is a major focus of modern cancer drug development. It is plausible that certain mucochloric acid derivatives exert their anticancer effects by targeting this pathway, leading to the induction of apoptosis.

Caption: Hypothetical signaling pathway for apoptosis induction by a mucochloric acid derivative.

In this proposed mechanism, the mucochloric acid derivative inhibits the activity of Akt, a key node in the PI3K pathway. This inhibition relieves the suppression of pro-apoptotic proteins like Bax. Uninhibited Bax can then trigger the mitochondrial pathway of apoptosis, leading to the activation of a cascade of caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of programmed cell death.

Experimental Protocols

The following are representative protocols for key transformations and analyses of mucochloric acid.

Protocol 1: Synthesis of a 3-Arylthio-4-chloro-2(5H)-furanone Derivative

This protocol is adapted from the synthesis of arylthio derivatives of mucochloric acid.[1]

-

Materials:

-

Mucochloric acid

-

Aromatic thiol (e.g., 4-methylthiophenol)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-